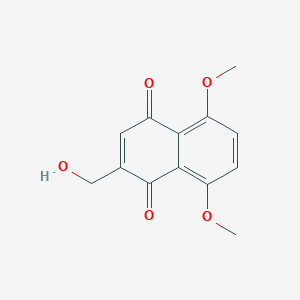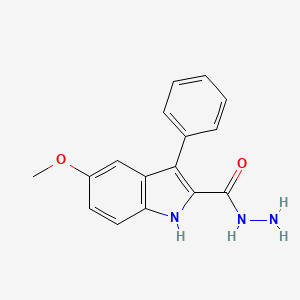
5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide is a synthetic organic compound belonging to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound, characterized by a methoxy group at the 5-position, a phenyl group at the 3-position, and a carbohydrazide group at the 2-position, is of interest for its potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbohydrazide Group: The carbohydrazide group is introduced by reacting the indole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbohydrazide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions are common in the indole ring, especially at the 3-position, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Products include 5-methoxy-3-phenyl-1h-indole-2-carboxylic acid.
Reduction: Products include 5-methoxy-3-phenyl-1h-indole-2-carbohydrazine.
Substitution: Products vary depending on the electrophile used, such as 5-methoxy-3-phenyl-1h-indole-2-bromo-carbohydrazide.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Medicine
In medicine, research focuses on its potential as a therapeutic agent. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and viral infections .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-phenyl-1h-indole: Lacks the carbohydrazide group, making it less versatile in terms of chemical reactivity.
3-Phenyl-1h-indole-2-carbohydrazide: Lacks the methoxy group, which may affect its biological activity and solubility.
5-Methoxy-3-phenyl-1h-indole-2-carboxylic acid:
Uniqueness
5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide is unique due to the presence of both the methoxy and carbohydrazide groups. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
105492-14-6 |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
5-methoxy-3-phenyl-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C16H15N3O2/c1-21-11-7-8-13-12(9-11)14(10-5-3-2-4-6-10)15(18-13)16(20)19-17/h2-9,18H,17H2,1H3,(H,19,20) |
Clé InChI |
JVFXTYJLLCMWIP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




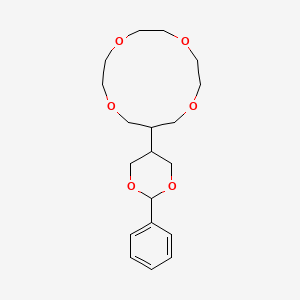
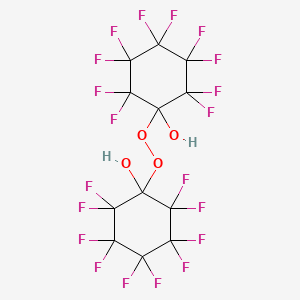
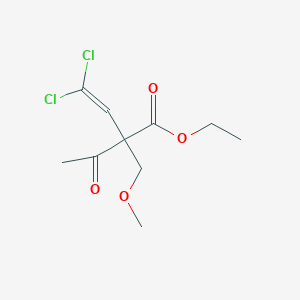
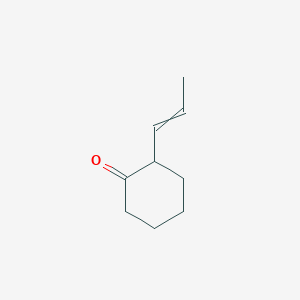
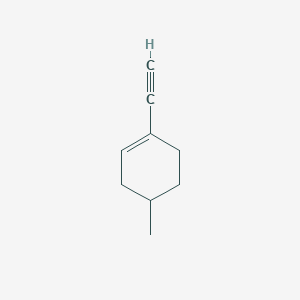
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
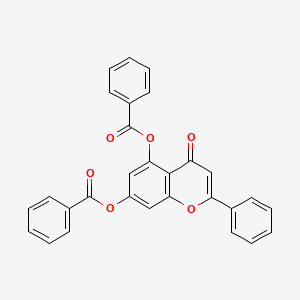
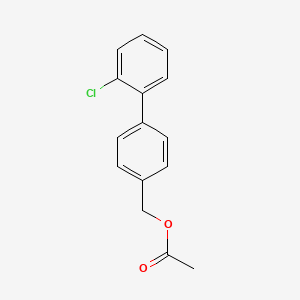
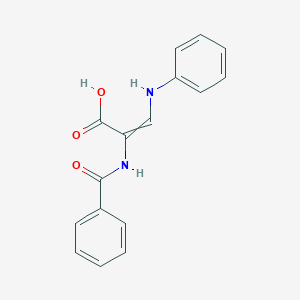
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
